molecular formula C10H18F2N2O2 B2510499 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid CAS No. 1866629-74-4

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid

Cat. No.: B2510499
CAS No.: 1866629-74-4
M. Wt: 236.263
InChI Key: HNLSPEOEWQXXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a synthetic organic compound that features a piperazine ring substituted with a difluoroethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Attachment of the Butanoic Acid Moiety: The final step involves the acylation of the piperazine derivative with butanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the butanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the difluoroethyl group may enhance its binding affinity and selectivity. The butanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid: is similar to other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the difluoroethyl group may enhance its stability and reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

4-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c11-9(12)8-14-6-4-13(5-7-14)3-1-2-10(15)16/h9H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLSPEOEWQXXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.